![molecular formula C13H19NO2S B14251976 Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 432545-79-4](/img/structure/B14251976.png)
Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- is a chemical compound known for its unique structure and reactivity It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2,2,3,3-tetramethylaziridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Mécanisme D'action
The mechanism of action of Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- involves its ability to undergo ring-opening reactions. The strained three-membered ring of the aziridine makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, leading to the modification of biomolecules or the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-ethenyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-
Uniqueness
Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its tetramethyl substitution, which provides steric hindrance and influences its reactivity.
Propriétés
Numéro CAS |
432545-79-4 |
|---|---|
Formule moléculaire |
C13H19NO2S |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
2,2,3,3-tetramethyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-8-11(9-7-10)17(15,16)14-12(2,3)13(14,4)5/h6-9H,1-5H3 |
Clé InChI |
OGCWWGXVPOSGRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
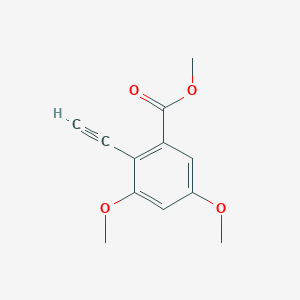
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
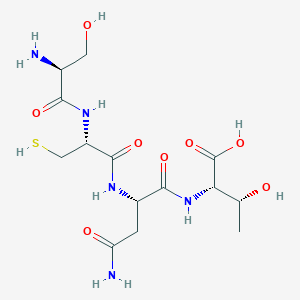
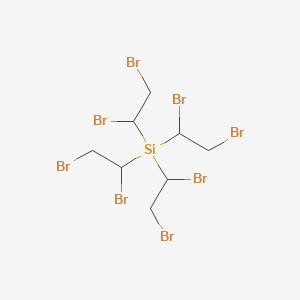
![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
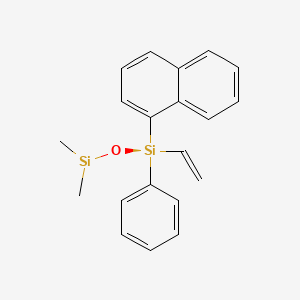
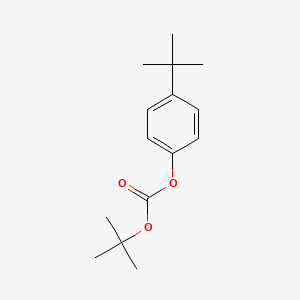
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)


![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
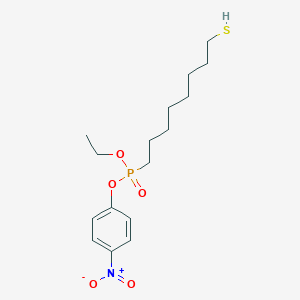
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
